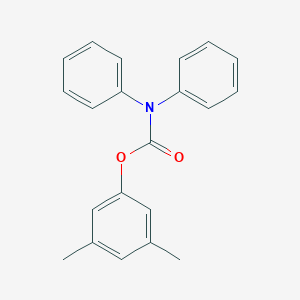

3,5-Dimethylphenyl diphenylcarbamate

Description

3,5-Dimethylphenyl diphenylcarbamate is a carbamate derivative featuring a phenyl ring substituted with two methyl groups at the 3- and 5-positions. This compound is synthesized via nucleophilic substitution, as demonstrated in , where 3,5-dimethylphenol reacts with a carbamoyl chloride intermediate. The synthesis yields a white solid (20% yield) with a melting point of 136–138°C. Structural characterization by $^{1}\text{H}$- and $^{13}\text{C}$-NMR confirms the presence of methyl groups (δ 2.27 ppm, 6H) and a carbamate linkage (δ 158.20 ppm for the carbonyl carbon) . Its molecular formula ($C{22}H{22}NO_3$) and HRMS data further validate the structure.

Properties

CAS No. |

825608-25-1 |

|---|---|

Molecular Formula |

C21H19NO2 |

Molecular Weight |

317.4g/mol |

IUPAC Name |

(3,5-dimethylphenyl) N,N-diphenylcarbamate |

InChI |

InChI=1S/C21H19NO2/c1-16-13-17(2)15-20(14-16)24-21(23)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,1-2H3 |

InChI Key |

WYOSITCJZXRBHR-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Yield : Methyl and ethyl carbamates (3e, 3f) exhibit higher yields (52%, 49%) compared to bulkier tert-butyl derivatives (38%), likely due to steric hindrance during synthesis .

- Melting Points: Ethyl and tert-butyl derivatives (3f, 3g) have higher melting points, suggesting enhanced crystallinity from non-polar substituents.

Physicochemical Properties

Lipophilicity and Substituent Effects

- Electron-Donating vs. Withdrawing Groups : The 3,5-dimethylphenyl group is electron-donating, increasing lipophilicity (log P) compared to electron-withdrawing groups like chlorine. For example, methyl N-(3,5-dichlorophenyl)carbamate (log P ≈ 2.8) is less lipophilic than 3,5-dimethylphenyl analogs .

- HPLC Retention : Lipophilicity correlates with chromatographic retention. Symmetrical substituents (e.g., 3,5-dimethyl) enhance retention in reversed-phase HPLC, as seen in cellulose 3,5-dimethylphenyl carbamate-based chiral stationary phases () .

Crystallography

- Crystal Packing: N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide () exhibits two molecules per asymmetric unit, indicating unique packing interactions due to methyl symmetry. In contrast, monosubstituted analogs (e.g., 3-chlorophenyl) adopt simpler monoclinic structures .

Acetylcholinesterase (AChE) Inhibition

- 3,5-Dimethylphenyl Derivatives: Compounds bearing this group (e.g., 7h in ) exhibit IC$_{50}$ values of 5.76 µM against AChE, outperforming monosubstituted analogs. The electron-donating methyl groups likely stabilize enzyme-inhibitor interactions .

Antitubercular Activity

- While specific data for 3,5-dimethylphenyl diphenylcarbamate are unavailable, structurally related carbamates (e.g., benzyl and methyl derivatives in ) are evaluated for antitubercular activity. Yield and stability differences (e.g., tert-butyl vs. methyl) suggest substituent bulk impacts bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.